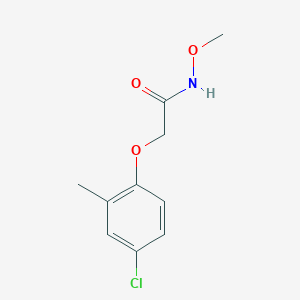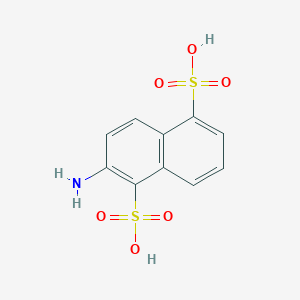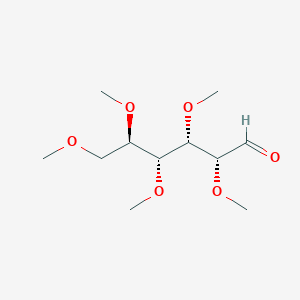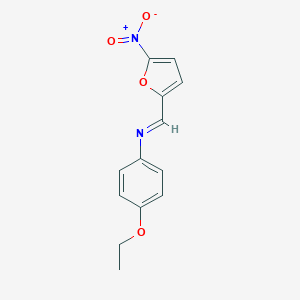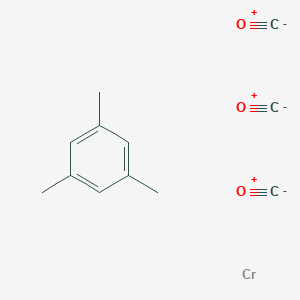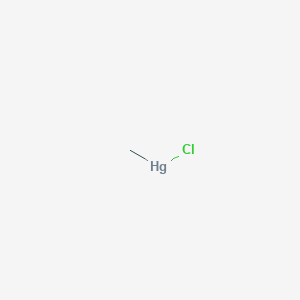
甲基汞氯化物
描述
Methylmercury chloride is an organometallic compound with the chemical formula CH₃HgCl. It is a highly toxic substance that is known for its ability to bioaccumulate in aquatic food webs, leading to significant environmental and health concerns. Methylmercury chloride is the simplest form of methylmercury compounds and is often used in scientific research to study the effects of methylmercury exposure .
作用机制
Target of Action
Methylmercury chloride primarily targets key enzymatic processes in the body . It has a high affinity for the sulfhydryl moieties of enzyme catalytic sites, which is a common motif for enzyme inactivation . This nonspecific binding to sulfhydryl moieties can lead to devastating effects on an organism’s metabolic functions .
Mode of Action
Methylmercury chloride interacts with its targets by forming permanent covalent modifications that inactivate the enzyme . This interaction disrupts key enzymatic processes at deposition sites . In addition to inhibiting central nervous system (CNS) enzymes, methylmercury chloride also inhibits the construction of neurons via inhibition of microtubule organization .
Biochemical Pathways
The alteration of enzymes by methylmercury chloride affects several metabolic pathways . The compound’s effects on a wide range of enzymes, particularly those with sulfhydryl moieties, can lead to significant changes in these pathways . For instance, enzymatic dysfunction by mercury exposure has ties with metabolic syndrome (MetS) in humans .
Pharmacokinetics
When administered to rats, methylmercury chloride showed 20-fold greater plasma and 2-fold greater blood concentrations of mercury than methylmercury cysteine . One hour later, mercury concentrations in plasma and blood became virtually identical between methylmercury chloride and methylmercury cysteine . When administered orally, no difference was observed in plasma and blood mercury concentrations between methylmercury chloride and methylmercury cysteine .
Result of Action
The molecular and cellular effects of methylmercury chloride’s action are significant. The inactivation of enzymes can induce devastating effects on an organism’s metabolic functions . In humans, methylmercury can result in ataxia, paresthesias, and dysarthria via the damage it induces to the nervous system . On the other hand, the mechanism of action involving mercury and Alzheimer’s disease has been shown to involve the reduced enzymatic activity of neprilysin .
Action Environment
Environmental factors play a crucial role in influencing the action, efficacy, and stability of methylmercury chloride. The high global budgets of atmospheric total mercury influence the ocean surface water . Therefore, the aquatic environment contamination level is in turn affected by the surrounding emission sources such as industrial and petroleum activities in addition to the transport and fate of mercury across the environmental compartments . This will increase the mercury levels in fish species and will cause an adverse risk to human health through biomagnification .
科学研究应用
Methylmercury chloride is extensively used in scientific research due to its high toxicity and ability to bioaccumulate. Some key applications include:
Chemistry: Used to study the chemical behavior of organomercury compounds and their interactions with other substances.
Biology: Employed in research on the bioaccumulation and biomagnification of mercury in aquatic ecosystems.
Medicine: Utilized in toxicological studies to understand the effects of mercury exposure on human health, particularly its neurotoxic effects.
Industry: Applied in the development of analytical methods for detecting and quantifying mercury in environmental samples
生化分析
Biochemical Properties
Methylmercury chloride plays a critical role in biochemical reactions due to its high affinity for thiol groups in proteins and enzymes. This compound readily binds to sulfur-containing amino acids such as cysteine, forming stable complexes. These interactions can inhibit the function of various enzymes, including those involved in antioxidant defense mechanisms, such as glutathione peroxidase . Additionally, methylmercury chloride can disrupt the structure and function of proteins by binding to their thiol groups, leading to altered cellular processes and toxicity .
Cellular Effects
Methylmercury chloride exerts profound effects on various cell types and cellular processes. It can cross the blood-brain barrier and the placental barrier, leading to neurotoxicity and developmental toxicity. In neuronal cells, methylmercury chloride induces oxidative stress, mitochondrial dysfunction, and apoptosis. It also affects cell signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, and alters gene expression, leading to impaired cell function and viability . In other cell types, methylmercury chloride can disrupt cellular metabolism and induce inflammatory responses .
Molecular Mechanism
At the molecular level, methylmercury chloride exerts its toxic effects through several mechanisms. It binds to thiol groups in proteins and enzymes, inhibiting their activity and leading to cellular dysfunction. Methylmercury chloride also generates reactive oxygen species (ROS), causing oxidative damage to cellular components, including lipids, proteins, and DNA . Furthermore, it disrupts calcium homeostasis, leading to increased intracellular calcium levels and activation of calcium-dependent enzymes, which can further exacerbate cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylmercury chloride can vary over time. The compound is relatively stable, but its toxicity can increase with prolonged exposure. In vitro studies have shown that methylmercury chloride can induce long-term changes in cellular function, including persistent oxidative stress and mitochondrial damage . In vivo studies have demonstrated that chronic exposure to methylmercury chloride can lead to cumulative neurotoxic effects, including cognitive deficits and motor impairments .
Dosage Effects in Animal Models
The effects of methylmercury chloride in animal models are dose-dependent. Low doses of the compound can cause subtle neurodevelopmental changes, while higher doses can lead to severe neurotoxicity and systemic toxicity. In rodent studies, developmental exposure to methylmercury chloride has been shown to impair learning and memory, induce depressive-like behavior, and alter motor function . High doses can cause significant weight loss, motor impairment, and even mortality .
Metabolic Pathways
Methylmercury chloride is involved in several metabolic pathways. It can disrupt galactose metabolism, tyrosine metabolism, and starch and sucrose metabolism . The compound also affects the levels of neurotransmitters such as tyrosine, dopamine, and tryptophan, leading to altered neurotransmission and neurotoxicity . Additionally, methylmercury chloride can interfere with the activity of enzymes involved in detoxification processes, such as glutathione S-transferase .
Transport and Distribution
Methylmercury chloride is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and active transport mechanisms. The compound is known to bind to transport proteins, such as the L-type large neutral amino acid transporter (LAT), facilitating its uptake into cells . Once inside the cells, methylmercury chloride can accumulate in specific tissues, including the brain, liver, and kidneys, leading to localized toxicity .
Subcellular Localization
Within cells, methylmercury chloride can localize to specific subcellular compartments, affecting its activity and function. The compound has been shown to accumulate in the endoplasmic reticulum, mitochondria, and lysosomes . This subcellular localization can influence the extent of cellular damage and the specific cellular processes affected by methylmercury chloride. For example, its accumulation in mitochondria can lead to mitochondrial dysfunction and increased ROS production .
准备方法
Synthetic Routes and Reaction Conditions: Methylmercury chloride can be synthesized through the reaction of methylmercury hydroxide with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the product:
CH3HgOH+HCl→CH3HgCl+H2O
Industrial Production Methods: Industrial production of methylmercury chloride involves the use of mercury and methylating agents under specific conditions. One common method is the reaction of mercuric chloride with methyl iodide in the presence of a base:
HgCl2+CH3I→CH3HgCl+HI
Types of Reactions:
Oxidation: Methylmercury chloride can undergo oxidation reactions, although these are less common due to the stability of the mercury-carbon bond.
Reduction: Reduction of methylmercury chloride can lead to the formation of elemental mercury and methane.
Substitution: Methylmercury chloride readily undergoes substitution reactions with various nucleophiles, such as thiols and amines, forming corresponding methylmercury derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Substitution: Thiols (e.g., cysteine) and amines (e.g., ammonia) are typical nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Formation of methylmercury oxide.
Reduction: Formation of elemental mercury and methane.
Substitution: Formation of methylmercury thiolates and methylmercury amines.
相似化合物的比较
Ethylmercury chloride (C₂H₅HgCl): Similar in structure but with an ethyl group instead of a methyl group.
Dimethylmercury (C₂H₆Hg): Contains two methyl groups bonded to mercury.
Mercuric chloride (HgCl₂): An inorganic mercury compound without organic groups.
Comparison:
Methylmercury chloride vs. Ethylmercury chloride: Methylmercury chloride is more toxic and has a higher tendency to bioaccumulate compared to ethylmercury chloride.
Methylmercury chloride vs. Dimethylmercury: Dimethylmercury is extremely toxic and volatile, posing significant handling risks. Methylmercury chloride is less volatile but still highly toxic.
Methylmercury chloride vs. Mercuric chloride: Mercuric chloride is less toxic than methylmercury chloride but still poses significant health risks.
Methylmercury chloride’s unique properties and high toxicity make it a compound of significant interest in various fields of scientific research, despite the challenges associated with its handling and use.
属性
IUPAC Name |
chloro(methyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABMCXWQNSQAOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Hg]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3HgCl, CH3ClHg | |
| Record name | METHYL MERCURY(II)CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020813 | |
| Record name | Methylmercuric(II) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl mercury(ii)chloride appears as white microcrystals or crystals. (NTP, 1992), White solid; [CAMEO] | |
| Record name | METHYL MERCURY(II)CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylmercuric chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9313 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), METHYL- & ETHYLMERCURY CHLORIDE HAVE A HIGH SOLUBILITY IN SOLVENTS & LIPIDS; SHORT-CHAIN ALKYLMERCURIC COMPOUNDS FORM SALTS WITH HALOGENS, WHICH ARE HIGHLY VOLATILE AT ROOM TEMP; SATURATION CONCN OF METHYLMERCURY CHLORIDE AT 20 °C IS 90000 MG MERCURY/CU M; OTHER SALTS, SUCH AS HYDROXIDE & NITRATE OF METHYLMERCURY ARE LESS VOLATILE /METHYLMERCURY COMPOUNDS/ | |
| Record name | METHYL MERCURY(II)CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylmercuric chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.06 at 77 °F (NTP, 1992) - Denser than water; will sink, 4.063 | |
| Record name | METHYL MERCURY(II)CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylmercuric chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0085 mmHg (NTP, 1992), 8.5X10-3 mm Hg at 25 °C | |
| Record name | METHYL MERCURY(II)CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylmercuric chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Increases in the formation of reactive oxygen species in several brain areas have been observed following intraperitoneal administration of methylmercuric chloride to rodents ... A dissociation between increases in lipid peroxidation and cytotoxicity has been demonstrated by showing inhibition of the lipid peroxidation with alpha-tocopherol without blocking the cytotoxicity ... Partial protection /was demonstrated/ against the cytotoxicity with ethylene glycol tetra-acetate (EGTA), suggesting that increases in intracellular calcium may play a role in the cytotoxicity. They ultimately concluded that a synergistic interaction occurred between changes in intracellular calcium homeostasis and intracellular thiol status, culminating in lipoperoxidation, activation of Ca2+-dependent proteolysis, endonuclease activation, and phospholipid hydrolysis ... It has been suggested that neurons are highly sensitive to mercury either because of their low endogenous glutathione content or their inefficient glutathione redox activity. Inhibition of protein synthesis has been reported in neurons from rats exposed to methylmercury ... However, it is unknown whether this inhibition is secondary to neuronal cytotoxicity., Differences in lipophilicity were ... implicated ... as playing a role in the different effects produced by methylmercuric chloride and mercuric chloride ... /It was/ suggested that the high lipid solubility of methylmercuric chloride may divert that organomercurial to the myelin of the nerve, where it very efficiently inhibits neuronal excitability. Further, they suggested that mercuric chloride probably causes inhibitory activity by binding to sulfhydryl groups in transport proteins that convey the messenger function of intracellular Ca++. This, in turn, leads to both inhibition of muscle contraction and enhancement of HgCl2-induced neuronal inhibition. The authors further suggest that HgCl2 inhibits an internal Ca++ signal necessary for choline reuptake and acetylcholine resynthesis. | |
| Record name | Methylmercuric chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals ... or plates from ethanol | |
CAS No. |
115-09-3 | |
| Record name | METHYL MERCURY(II)CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylmercury chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmercuric chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caspan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylmercuric(II) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylmercuric chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
338 °F (NTP, 1992), 170 °C | |
| Record name | METHYL MERCURY(II)CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20663 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylmercuric chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does methylmercury chloride interact with biological systems?
A1: Methylmercury chloride exerts its toxicity primarily through its strong affinity for thiol groups (-SH), particularly those found in cysteine residues of proteins. [, ] This interaction disrupts protein structure and function, leading to a cascade of downstream effects. []
Q2: What are the downstream effects of methylmercury chloride binding to proteins?
A2: Methylmercury chloride binding to proteins disrupts numerous cellular processes, including:
- Impaired antioxidant defense: Depletes glutathione (GSH), a crucial antioxidant, and inhibits antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD). [, ]
- Increased oxidative stress: Promotes the formation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components like DNA, proteins, and lipids. [, ]
- Disturbed neurotransmission: Inhibits choline uptake and acetylcholine (ACh) synthesis, crucial for nerve impulse transmission. [, ]
- Apoptosis: Triggers programmed cell death in various cell types, including neurons. [, , , ]
- Disrupted glutamate metabolism: Alters glutamate and glutamine levels in the brain, potentially contributing to excitotoxicity and neuronal damage. []
Q3: Does methylmercury chloride affect gene expression?
A3: Yes, methylmercury chloride exposure can alter the expression of various genes, including those involved in:
- Stress response: Upregulates stress-responsive genes like c-fos and those regulated by the Nrf2 pathway. [, ]
- Apoptosis: Modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes. []
- Antioxidant defense: Affects the expression of genes encoding antioxidant enzymes like HO-1 and γ-GCS. []
Q4: What is the molecular formula and weight of methylmercury chloride?
A4: The molecular formula of methylmercury chloride is CH3HgCl, and its molecular weight is 251.08 g/mol.
Q5: Is there any spectroscopic data available for methylmercury chloride?
A5: While the provided research doesn't delve into detailed spectroscopic characterization, analytical techniques like Gas Chromatography coupled with Electron Capture Detection (GC-ECD) and Gas Chromatography coupled with Atomic Fluorescence Spectrometry (GC-AFS) are commonly employed for its detection and quantification. [, ]
Q6: How does methylmercury chloride affect the developing brain?
A6: Methylmercury chloride exposure during development can lead to:
- Neurodevelopmental disorders: Increases the risk of autism spectrum disorder (ASD) by disrupting neurodevelopmental processes and the oxidant-antioxidant balance. []
- Cognitive impairments: Impairs learning, memory, and motor function. [, ]
- Structural abnormalities: Can cause microcephaly and other brain malformations. [, ]
Q7: What are the long-term effects of methylmercury chloride exposure?
A8: Long-term exposure to methylmercury chloride, even at low doses, can result in persistent neurological deficits, including motor impairment, sensory disturbances, and cognitive decline. []
Q8: Is there a "safe" level of methylmercury chloride exposure?
A9: Establishing a truly "safe" level is challenging. Research suggests that even low-level exposure can have subtle but significant effects, especially during vulnerable developmental stages. [, , ]
Q9: Does selenium offer protection against methylmercury chloride toxicity?
A10: Selenium exhibits a complex relationship with methylmercury chloride. While it can protect adult animals from acute mercury poisoning, it appears to worsen the teratogenic effects and reproductive toxicity when co-administered. []
Q10: What in vitro models are used to study methylmercury chloride toxicity?
A11: Various cell lines, including human neuroblastoma cells (NCI-H446), human lymphocytes, and rat glioma cells (U251), have been employed to investigate the mechanisms of methylmercury chloride-induced toxicity. [, , ] Human stem cell-based models offer promising tools for assessing developmental neurotoxicity. []
Q11: What animal models are used to study methylmercury chloride toxicity?
A12: Rodents (rats and mice), birds (ducks, kestrels, and bobwhite chicks), and fish are commonly used to study the effects of methylmercury chloride on various physiological systems. [, , , , , , , , , , , , , , , , ]
Q12: What analytical methods are used to measure methylmercury chloride levels?
A12: Common analytical techniques include:
- Atomic absorption spectrometry (AAS): Measures mercury levels in various biological samples. [, , , ]
- Inductively coupled plasma mass spectrometry (ICP-MS): Offers high sensitivity for detecting and quantifying mercury species. [, , ]
- Gas chromatography (GC) coupled with various detectors (ECD, AFS): Provides species-specific analysis of methylmercury. [, ]
Q13: What is the primary source of methylmercury chloride exposure in humans?
A14: Consumption of contaminated fish and shellfish is the primary route of methylmercury chloride exposure in humans. []
Q14: How does methylmercury chloride accumulate in the environment?
A15: Inorganic mercury released into the environment from various sources can be converted to methylmercury by microorganisms in aquatic ecosystems. This methylmercury biomagnifies in the food chain, reaching high concentrations in predatory fish. [, ]
Q15: What strategies can be employed to mitigate the environmental impact of methylmercury chloride?
A15:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B85517.png)
